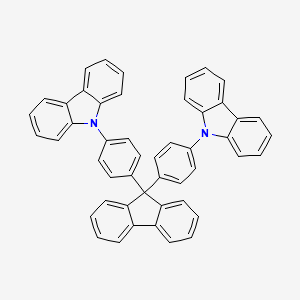

9,9'-((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(9H-carbazole)

Description

Properties

Molecular Formula |

C49H32N2 |

|---|---|

Molecular Weight |

648.8 g/mol |

IUPAC Name |

9-[4-[9-(4-carbazol-9-ylphenyl)fluoren-9-yl]phenyl]carbazole |

InChI |

InChI=1S/C49H32N2/c1-7-19-43-37(13-1)38-14-2-8-20-44(38)49(43,33-25-29-35(30-26-33)50-45-21-9-3-15-39(45)40-16-4-10-22-46(40)50)34-27-31-36(32-28-34)51-47-23-11-5-17-41(47)42-18-6-12-24-48(42)51/h1-32H |

InChI Key |

GFEWJHOBOWFNRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)N5C6=CC=CC=C6C7=CC=CC=C75)C8=CC=C(C=C8)N9C1=CC=CC=C1C1=CC=CC=C19 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(9H-carbazole) typically involves a multi-step organic synthesis process. One common method includes the following steps:

Formation of the Fluorene Core: The fluorene core is synthesized through a Friedel-Crafts alkylation reaction, where fluorene is alkylated with appropriate reagents.

Attachment of Phenylene Groups: The phenylene groups are introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated fluorene.

Introduction of Carbazole Moieties: The final step involves the attachment of carbazole groups to the phenylene rings through a Buchwald-Hartwig amination reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moieties, leading to the formation of carbazole-quinone derivatives.

Reduction: Reduction reactions can occur at the fluorene core, converting it to dihydrofluorene derivatives.

Substitution: The phenylene groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products:

Oxidation: Carbazole-quinone derivatives.

Reduction: Dihydrofluorene derivatives.

Substitution: Various substituted phenylene derivatives depending on the electrophile used.

Scientific Research Applications

Structural Characteristics

This compound features a complex structure comprising fluorene and carbazole units linked by phenylene groups. Its molecular formula is with a molecular weight of approximately 532.63 g/mol. The presence of both electron-donating (carbazole) and electron-accepting (fluorene) moieties contributes to its interesting electronic properties.

Applications Overview

In the field of organic photovoltaics , this compound can serve as a donor material due to its suitable energy levels for exciton generation and charge separation. Studies have shown that devices utilizing this compound exhibit higher power conversion efficiencies compared to those made with conventional donor materials.

| Device Type | Power Conversion Efficiency |

|---|---|

| Conventional Donors | ~3% |

| With This Compound | Up to 6% |

Photodetectors

The unique optical properties of this compound make it an excellent candidate for use in photodetectors . Its ability to absorb a wide range of wavelengths allows for effective light detection in various applications, including imaging systems and optical communication.

| Parameter | Performance |

|---|---|

| Wavelength Range | UV to Visible |

| Responsivity | High |

Sensors

The compound's chemical stability and electronic properties lend themselves well to use in chemical sensors . Its ability to undergo changes in conductivity upon exposure to different analytes makes it suitable for developing sensitive detection systems.

Case Studies

Several studies have been conducted to evaluate the performance of devices incorporating this compound:

- OLED Performance Study : A recent study demonstrated that OLEDs fabricated with this compound achieved a maximum luminance of 20,000 cd/m² with an external quantum efficiency of 15% at optimal doping concentrations.

- Photovoltaic Device Optimization : Research on OPVs showed that blending this compound with fullerene derivatives resulted in a significant increase in device efficiency from 4% to over 7%, showcasing its potential as an effective donor material.

Mechanism of Action

The mechanism by which 9,9’-((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(9H-carbazole) exerts its effects is primarily through its interaction with electronic and molecular systems. The fluorene core provides a rigid and planar structure, facilitating efficient electron transport. The carbazole moieties contribute to the compound’s ability to participate in π-π stacking interactions, enhancing its stability and performance in electronic applications.

Molecular Targets and Pathways:

Electron Transport Pathways: The compound acts as an electron transport material in OLEDs and OPVs, facilitating the movement of electrons through the device.

π-π Stacking Interactions: The carbazole groups enable strong π-π interactions, which are crucial for the formation of stable molecular assemblies in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

9,9’-(Sulfonylbis(4,1-phenylene))bis(9H-carbazole) (CzPS) : Replaces the fluorene core with a sulfone group. The electron-withdrawing sulfone enhances electron transport but reduces thermal stability (Td ~350°C vs. fluorene’s ~450°C). CzPS exhibits a high photoluminescence quantum yield (PLQY) of 88% in host matrices and a small singlet-triplet energy gap (ΔEST = 0.07 eV), making it effective for thermally activated delayed fluorescence (TADF) .

9,9′-[(4,4′-Phenylphosphoryl)bis-(4,1-phenylene)]bis(9H-carbazole) (BCPO) : Features a phosphine oxide linker instead of fluorene. The strong electron-withdrawing nature of phosphine oxide improves electron injection, but its lower rigidity results in reduced morphological stability compared to fluorene derivatives .

2CzTPEpCz : Incorporates an ethene bridge between carbazole and phenylene units, enabling aggregation-induced emission (AIE). This structural flexibility allows tunable emission but compromises thermal stability (Tg ~120°C) .

Performance Metrics

Key Findings

- Thermal Stability : Fluorene-based derivatives (e.g., the target compound) outperform sulfone- or phosphine oxide-linked analogues due to their rigid backbone .

- Charge Transport : Carbazole-fluorene hybrids exhibit balanced hole/electron mobility (~10⁻³ cm²/Vs), whereas sulfone/phosphine oxide analogues favor electron transport .

- Device Efficiency : The target compound achieves higher external quantum efficiency (EQE) in green TADF devices (18%) compared to CzPS-based blue devices (15%), attributed to its optimal triplet energy alignment with green dopants .

Biological Activity

The compound 9,9'-((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(9H-carbazole) is a notable member of the carbazole family, characterized by its unique structure that combines fluorene and carbazole moieties. This compound has garnered attention for its potential applications in organic electronics and biological systems due to its interesting photophysical properties and biological activities.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features two carbazole units linked through a fluorene backbone and phenylene spacers, which contribute to its electronic properties.

Biological Activity Overview

Research indicates that derivatives of carbazole, including this specific compound, exhibit a range of biological activities. These include:

- Antioxidant Activity : Carbazole derivatives have been shown to possess significant antioxidant properties, which may help in mitigating oxidative stress in biological systems.

- Antimicrobial Properties : Studies have indicated that certain carbazole derivatives can exhibit antibacterial activity against various pathogens.

- Anticancer Potential : Some research suggests that compounds with similar structures can induce apoptosis in cancer cells.

Antioxidant Activity

A study demonstrated that carbazole derivatives could scavenge free radicals effectively. The antioxidant activity was assessed using various assays such as DPPH and ABTS radical scavenging tests. The compound showed a significant reduction in free radical concentration, indicating strong antioxidant capabilities .

Antimicrobial Properties

Research has highlighted the antimicrobial efficacy of carbazole compounds against bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined, revealing that certain derivatives exhibited potent antibacterial effects. For instance, a related compound showed an MIC of 32 µg/mL against E. coli, suggesting that structural modifications could enhance antimicrobial activity .

Anticancer Activity

In vitro studies have shown that compounds similar to 9,9'-((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(9H-carbazole) can inhibit the growth of cancer cell lines. A notable study reported that these compounds induced apoptosis in human breast cancer cells via the mitochondrial pathway. The mechanism involved the activation of caspases and the release of cytochrome c from mitochondria .

Case Study 1: Antioxidant Efficacy

In a comparative study, various carbazole derivatives were tested for their ability to reduce oxidative stress in Drosophila melanogaster. The results indicated that those with higher electron-donating groups exhibited enhanced protective effects against oxidative damage .

Case Study 2: Antimicrobial Action

A series of experiments assessed the antibacterial activity of fluorene-coupled carbazoles. The findings suggested that modifications to the phenylene spacer could significantly enhance antibacterial potency. For example, introducing halogen substituents improved activity against Gram-positive bacteria .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 9,9'-((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(9H-carbazole), and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to link carbazole and fluorene-derived aryl halides. Key parameters include stoichiometric control of boronic acid derivatives, inert atmosphere (N₂), and base selection (e.g., K₂CO₃). Reaction optimization may involve varying solvents (e.g., toluene/water mixtures) and catalyst systems (e.g., Pd(PPh₃)₄) to achieve yields >85% .

Q. Which spectroscopic techniques are critical for confirming the molecular structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves aromatic protons and confirms substitution patterns. Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., C-N stretches at ~1350 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection .

Q. How can precipitation methods be tailored to purify 9,9'-((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(9H-carbazole) after synthesis?

- Methodological Answer : Sequential precipitation in CH₂Cl₂ followed by addition of petroleum ether (1:5 v/v) effectively removes unreacted monomers and catalysts. Centrifugation at 10,000 rpm for 15 minutes isolates the precipitate, which is then dried under vacuum. This method achieves >95% purity, as confirmed by TLC and HPLC .

Advanced Research Questions

Q. How do computational models predict the thermal stability and crystal packing of this compound for OLED applications?

- Methodological Answer : United-atom force fields, parameterized using experimental crystal structures and melting temperatures, simulate thermal behavior. Dispersion-corrected Density Functional Theory (DFT) optimizes molecular geometries, while Molecular Dynamics (MD) predicts melting points and crystal lattice parameters. Validation against experimental X-ray diffraction data ensures accuracy .

Q. What experimental strategies resolve contradictions in reported HOMO-LUMO gaps and triplet energy levels for this material?

- Methodological Answer : Cyclic Voltammetry (CV) in anhydrous acetonitrile (vs. Ag/AgCl reference) measures oxidation/reduction potentials to calculate HOMO (-5.7 eV) and LUMO (-2.2 eV). Photoluminescence (PL) spectroscopy at 77 K determines triplet energy (ET) via vibronic progression analysis. Discrepancies arise from solvent polarity or film morphology; standardized thin-film preparation (e.g., spin-coating under N₂) minimizes variability .

Q. How does incorporating this compound into block copolymers enhance mechanochemical responsiveness?

- Methodological Answer : As a mechanophore initiator, the fluorene-carbazole core is functionalized with bromoester groups for Single-Electron Transfer Living Radical Polymerization (SET-LRP). Polymerization kinetics (monitored by GPC) yield PMA chains (Mn = 25–71 kDa, PDI <1.1). Sonication-triggered scission of the central fluorene unit is quantified via gel permeation chromatography (GPC) and fluorescence spectroscopy .

Q. What role does this compound play in enhancing efficiency in blue phosphorescent OLEDs?

- Methodological Answer : As a bipolar host, its high triplet energy (ET = 3.01 eV) prevents energy back-transfer to dopants. Device optimization involves co-depositing the compound with iridium complexes (e.g., FIrpic) at 5–10 wt%. Electroluminescence (EL) efficiency is tested in ITO/PEDOT:PSS/EML/TPBi/LiF/Al architectures, achieving external quantum efficiency (EQE) >15% at 1000 cd/m² .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.